3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Description
This compound features an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with a propanamide moiety linked to a pyridin-2-ylmethyl group. The 4-methoxyphenyl substitution is known to enhance metabolic stability and modulate electronic effects, while the pyridinylmethyl group may contribute to target binding via hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C21H20N4O2S/c1-27-18-8-5-15(6-9-18)19-13-25-17(14-28-21(25)24-19)7-10-20(26)23-12-16-4-2-3-11-22-16/h2-6,8-9,11,13-14H,7,10,12H2,1H3,(H,23,26) |
InChI Key |
IADSMNVNHKIZMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]thiazole derivative with a pyridin-2-ylmethyl halide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among imidazo[2,1-b]thiazole derivatives include:
- Substituents on the imidazo[2,1-b]thiazole core : 4-Methoxyphenyl, 4-chlorophenyl, or 4-bromophenyl groups at the 6-position.
- Amide side chains: Acetamide vs. propanamide linkages, with variations in the nitrogen substituents (e.g., pyridinylmethyl, morpholinopyridinyl, or substituted benzyl groups).
- Additional heterocyclic modifications: Thiazolidinone or hydrazinecarbothioamide moieties in some derivatives .
Physicochemical Properties
Key Observations :
- The target compound’s pyridin-2-ylmethyl group distinguishes it from analogues with bulkier substituents (e.g., piperazinyl groups in 5l).
- Derivatives with 4-chlorophenyl (5l) or 4-bromophenyl (3f) substituents exhibit higher melting points compared to methoxyphenyl-containing analogues, likely due to increased molecular symmetry and halogen-mediated intermolecular interactions .
Pharmacological Activity
Key Observations :
- The 4-chlorophenyl substituent in 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to the parent compound 5a (3.76%) .
- Bromophenyl derivatives (e.g., 3f) show strong thiosemicarbazone-mediated cytotoxicity, likely due to reactive oxygen species (ROS) generation .
- The pyridin-2-ylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier analogues like 5l .
Biological Activity
3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of both imidazole and thiazole rings contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes key functional groups that are critical for its biological activity. The molecular formula is , and its IUPAC name is 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O3S2 |
| Molecular Weight | 385.51 g/mol |
| CAS Number | 1040645-12-2 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. Such interactions can lead to various pharmacological effects, including antimicrobial, antifungal, and anticancer activities.
Anticancer Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives with similar structures demonstrated IC50 values in the submicromolar range against human cancer cell lines such as HeLa and CEM .
Antimicrobial Activity
The compound has also been studied for its potential antimicrobial effects. It has shown promising results against several bacterial strains, indicating its potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Acetylcholinesterase Inhibition
Another area of research focuses on the compound's inhibitory effects on acetylcholinesterase (AChE). A recent study revealed that certain derivatives displayed significant AChE inhibition, which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives on pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). The results indicated that these compounds could reduce cell viability significantly, with some exhibiting GI50 values as low as 1.4 µM .
- Antimicrobial Properties : In a comparative analysis, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) lower than conventional antibiotics, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:
- Coupling reactions : Amide bond formation between the imidazo[2,1-b]thiazole intermediate and pyridin-2-ylmethylamine under conditions like EDCI/HOBt in DMF .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency, while triethylamine is often used as a base to neutralize HCl byproducts .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the imidazo[2,1-b]thiazole and substitution patterns (e.g., 4-methoxyphenyl, pyridin-2-ylmethyl) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C23H21N5O2S) and detects isotopic patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methoxyphenyl group?
Answer:
- Analog synthesis : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents.
- Biological assays : Test analogs in in vitro models (e.g., kinase inhibition assays) to correlate substituent effects with activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like EGFR or tubulin, highlighting steric/electronic contributions of the methoxy group .
Advanced: What experimental strategies address contradictions in reported biological activity across similar compounds?
Answer:
- Orthogonal assays : Validate activity using complementary methods (e.g., cell viability assays + target-specific enzymatic assays) to rule out off-target effects .
- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding impurities .
- Structural confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry that may explain divergent results .
Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt formation : React with HCl or sodium salts to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyridine or amide moieties .
- Formulation studies : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
Advanced: What mechanistic approaches identify the compound’s primary biological targets?
Answer:
- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition of targets like JAK2 or Aurora kinases .
- Gene expression analysis : RNA sequencing of treated cells reveals pathway modulation (e.g., apoptosis, cell cycle) .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions : Lyophilized powder stored at -20°C under argon minimizes hydrolysis of the amide bond .
- Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., free thiazole or pyridine derivatives) .
Advanced: How can researchers mitigate synthetic challenges in scaling up production?
Answer:
- Flow chemistry : Continuous flow reactors improve yield and reproducibility for exothermic steps (e.g., imidazo[2,1-b]thiazole cyclization) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in large-scale reactions .
- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, stoichiometry) reduces batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
